4-(3,5-Dichlorobenzamido)benzoic acid

Overview

Description

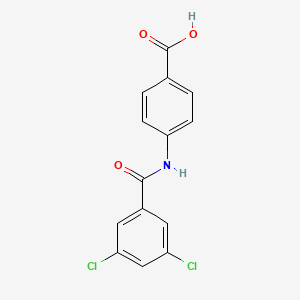

“4-(3,5-Dichlorobenzamido)benzoic acid” is a chemical compound with the molecular formula C14H9Cl2NO3 . It has an average mass of 310.132 Da and a monoisotopic mass of 308.995941 Da . The compound is also known by its IUPAC name, 4-[(3,5-Dichlorobenzoyl)amino]benzoic acid .

Molecular Structure Analysis

The molecular structure of “4-(3,5-Dichlorobenzamido)benzoic acid” consists of 14 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms .

Physical And Chemical Properties Analysis

“4-(3,5-Dichlorobenzamido)benzoic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 427.8±45.0 °C at 760 mmHg, and a flash point of 212.5±28.7 °C . It has a molar refractivity of 77.5±0.3 cm3, a polar surface area of 66 Å2, and a molar volume of 204.7±3.0 cm3 . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Thermodynamic Studies and Solubility

A study by Reschke et al. (2016) on Benzoic Acid and Chlorobenzoic Acids explores the thermodynamic behavior and solubility of benzoic acid and chlorobenzoic acids in water and organic solvents. This research is crucial for pharmaceutical process design, providing insights into the stability and solubility of drug compounds, which are essential for developing effective drug delivery systems (Reschke, Zherikova, Verevkin, & Held, 2016).

Environmental Detection and Removal

Research by Das et al. (2021) on Computationally Designed Ionic Liquid Based Molecularly Imprinted@ Graphene Oxide Composite showcases the development of materials for environmental applications, specifically for the detection and removal of contaminants. This study highlights the potential of using advanced materials for environmental remediation, focusing on emerging contaminants like paraben metabolites (Das, Wankhade, & Kumar, 2021).

Photodecomposition for Environmental Safety

Crosby and Leitis (1969) investigated the Photodecomposition of Chlorobenzoic Acids , demonstrating the potential of using ultraviolet irradiation to decompose chlorobenzoic acid derivatives. This research is relevant for environmental protection, offering a method to reduce the impact of these compounds on ecosystems (Crosby & Leitis, 1969).

Organic Synthesis and Catalysis

A study by Yusubov et al. (2004) on 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid introduces new recyclable hypervalent iodine reagents for organic synthesis. This research contributes to the field of synthetic chemistry, offering more sustainable and efficient methods for producing complex organic compounds (Yusubov, Drygunova, & Zhdankin, 2004).

Advanced Materials and Nanotechnology

Amarnath and Palaniappan (2005) explored the use of Benzoic Acid and Substituted Benzoic Acids as Dopants for Polyaniline , highlighting the potential of these compounds in creating conductive polymers. This research opens avenues for developing advanced materials with applications in electronics, sensors, and more (Amarnath & Palaniappan, 2005).

Safety and Hazards

The safety information for “4-(3,5-Dichlorobenzamido)benzoic acid” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

4-[(3,5-dichlorobenzoyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO3/c15-10-5-9(6-11(16)7-10)13(18)17-12-3-1-8(2-4-12)14(19)20/h1-7H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMCIHFGIGMYME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588157 | |

| Record name | 4-(3,5-Dichlorobenzamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dichlorobenzamido)benzoic acid | |

CAS RN |

54057-49-7 | |

| Record name | 4-(3,5-Dichlorobenzamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S)-(-)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1602553.png)

![4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine](/img/structure/B1602558.png)